molecular formula C9H17Cl2N3O B13165598 2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride

2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride

Cat. No.: B13165598
M. Wt: 254.15 g/mol
InChI Key: WLNVEYFWTYXHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with oxolane-3-amine under acidic conditions. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 80°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives such as 2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-one.

    Reduction: Formation of amine derivatives like 2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine.

    Substitution: Introduction of halogen or other functional groups onto the pyrazole ring.

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include:

    Enzyme inhibition: Blocking the catalytic activity of enzymes.

    Receptor modulation: Altering the signaling pathways by binding to receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
  • 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
  • 3-(1H-pyrazol-4-yl)oxolan-2-amine

Uniqueness

2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride stands out due to its unique combination of a pyrazole ring and an oxolane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.15 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C9H15N3O.2ClH/c1-2-12-6-7(5-11-12)9-8(10)3-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H

InChI Key

WLNVEYFWTYXHRQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C(CCO2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.